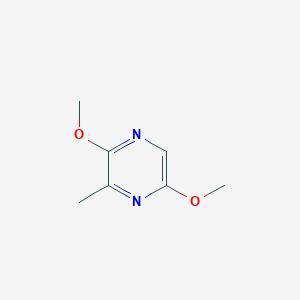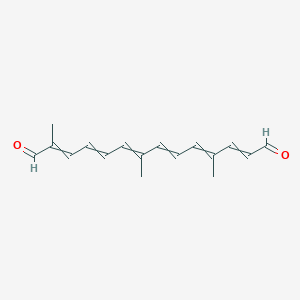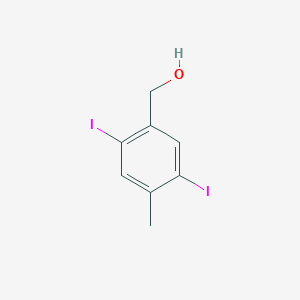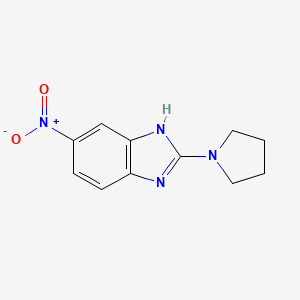methyl}pyridine CAS No. 820224-59-7](/img/structure/B14219795.png)
3,6-Dichloro-2-{[(4-chlorophenyl)sulfanyl](pyridin-4-yl)methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a sulfanyl group attached to a chlorophenyl and pyridinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl sulfide reacts with the pyridinylmethyl intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atoms or reduce the sulfanyl group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced sulfanyl derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学的研究の応用
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A simpler analog with similar chlorination but lacking the sulfanyl group.
4-Chlorophenyl Sulfide: Contains the sulfanyl group but lacks the pyridine ring.
3,5-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine: A positional isomer with chlorine atoms at different positions.
Uniqueness
3,6-Dichloro-2-{(4-chlorophenyl)sulfanylmethyl}pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.
特性
CAS番号 |
820224-59-7 |
|---|---|
分子式 |
C17H11Cl3N2S |
分子量 |
381.7 g/mol |
IUPAC名 |
3,6-dichloro-2-[(4-chlorophenyl)sulfanyl-pyridin-4-ylmethyl]pyridine |
InChI |
InChI=1S/C17H11Cl3N2S/c18-12-1-3-13(4-2-12)23-17(11-7-9-21-10-8-11)16-14(19)5-6-15(20)22-16/h1-10,17H |
InChIキー |
ZUOQJLJLICSQHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC(C2=CC=NC=C2)C3=C(C=CC(=N3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)



![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)

![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)

![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
